

Epalrestat-d5 compared to other aldose reductase inhibitors

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Compound Focus: Epalrestat-d5

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Quantitative Comparison of Aldose Reductase Inhibitors

The table below summarizes experimental data for several key aldose reductase inhibitors (ARIs) from research and clinical studies.

| Inhibitor Name | Experimental Model | Key Efficacy Findings | Dosage & Duration | Reported Limitations / Adverse Effects |
|----------------|--------------------|-----------------------|-------------------|--|
|----------------|--------------------|-----------------------|-------------------|--|

| **Epalrestat** [1] [2] | - *db/db* mice (Diabetic nephropathy)

- Human clinical trial (Diabetic peripheral neuropathy) | - Reduced albuminuria, alleviated podocyte injury, reversed renal accumulation of sorbitol and fructose [1].
- Prevented deterioration of median motor nerve conduction velocity (1.6 m/s difference vs control), improved subjective symptoms [2]. | - Mice: 0.08% (w/w) in diet for 8 weeks [1].
- Humans: 150 mg/day for 3 years [2]. | Well tolerated in clinical trial [2]. | | **Tolrestat** [3] [4] | Human clinical trials (Diabetic polyneuropathy) | - One subgroup analysis of four trials suggested a benefit on neurological function [3]. | Information not specified in results. | **Withdrawn from market** due to alteration of liver function [3]. | | **Zenarestat** [3] [4] | Human clinical trials (Diabetic polyneuropathy) | Potent *in vitro* inhibitor [4]. | Information not specified in results. | **Development stopped** due to elevation of serum creatinine (kidney function) [3]. | | **Sorbinil** [3] | Human clinical trials (Diabetic polyneuropathy) | Potent *in vitro* inhibitor. | Information not specified in results. | **Development**

stopped due to severe hypersensitivity reactions [3]. | | **WAY-121509** [5] | Streptozotocin-diabetic rats | Corrected diabetes-induced deficits in motor and sensory nerve conduction velocities and sciatic nutritive endoneurial blood flow [5]. | 10 mg/kg/day for 2 weeks [5]. | Information not specified in results. |

Detailed Experimental Protocols

To ensure the reproducibility of the data cited above, here are the detailed methodologies for key experiments.

Protocol for Assessing Epalrestat in Diabetic Nephropathy (db/db mice) [1]

- **Animal Model:** Six-week-old male *db/db* mice (BKS.Cg-Dock7m +/+ Leprdb/JNju) and lean wild-type littermates.
- **Study Design:** Mice were randomly allocated into three groups (n=8 per group): wild-type control, *db/db* control, and *db/db* + Epalrestat.
- **Treatment:** Epalrestat was mixed into regular chow at a final concentration of **0.08% (w/w)**. The treatment period was **8 weeks**.
- **Sample Collection:** After 8 weeks, 24-hour urine samples were collected, blood was drawn for plasma, and kidneys were dissected. Sections of the renal cortex were snap-frozen for analysis.
- **Key Assessments:**
 - **Renal Function:** Urinary albumin excretion.
 - **Metabolomics:** Profiling of metabolites (sorbitol, fructose, myo-inositol) in the renal cortex using **gas chromatography-mass spectrometry (GC/MS)**.
 - **Pathology:** Kidney tissues were examined using light microscopy (periodic acid-Schiff and Masson's trichrome staining) and electron microscopy.

Protocol for Clinical Trial on Diabetic Peripheral Neuropathy [2]

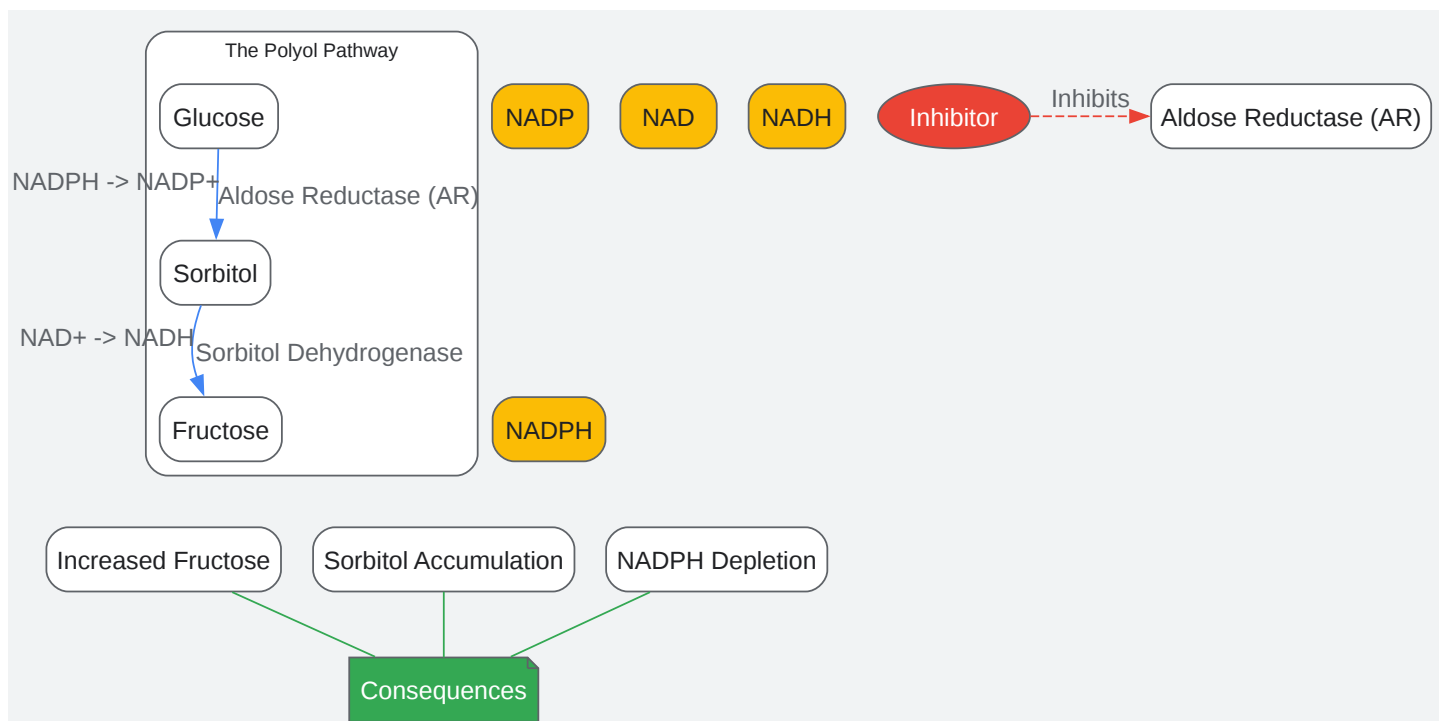
- **Trial Design:** Open-label, multicenter, comparative study over **3 years**.
- **Participants:** Patients with diabetic neuropathy, with a median motor nerve conduction velocity (MNCV) ≥ 40 m/s and HbA1c $\leq 9\%$.
- **Intervention:** Patients were randomized to receive **150 mg/day of Epalrestat** or to a control group.
- **Primary Endpoint:** Change from baseline in **median motor nerve conduction velocity (MNCV)** at 3 years.

- **Secondary Endpoints:**

- Other nerve function parameters: minimum F-wave latency (MFWL) and vibration perception threshold (VPT).
- Cardiovascular autonomic nerve function.
- Assessment of subjective symptoms (numbness, sensory abnormality, cramping).

The Polyol Pathway and Inhibitor Mechanism

The therapeutic target of these drugs is the polyol pathway, which is implicated in diabetic complications. The following diagram illustrates this pathway and the site of inhibitor action.



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This pathway shows how aldose reductase inhibitors like Epalrestat block the first step, preventing downstream metabolic imbalances linked to tissue damage [1] [3] [4].

Key Considerations for Researchers

- **Oxidative Stress Impacts Efficacy:** Research indicates that under diabetic oxidative stress conditions, aldose reductase can convert to an "activated form" with altered kinetics and reduced sensitivity to inhibitors like Epalrestat and Tolrestat [4]. This is a critical factor for *in vitro* experimental design.
- **Focus on the First Step:** Comparative studies suggest that inhibiting the first enzyme in the pathway (aldose reductase) is crucial. Inhibiting the second enzyme (sorbitol dehydrogenase) did not show beneficial effects on nerve function, highlighting the primacy of the aldose reductase target [5].

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